1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of adamantane-1-carboxylic acid. This acid is then converted into adamantane-1-carbonyl chloride using thionyl chloride. The resulting carbonyl chloride reacts with azetidine to form 1-(adamantane-1-carbonyl)azetidine. Finally, this intermediate is coupled with piperidine-4-carboxamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or ketone groups.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving adamantane derivatives.
Medicine: The compound’s structural features make it a candidate for drug development, particularly for antiviral and anticancer therapies.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The azetidine and piperidine groups may contribute to binding affinity and specificity for certain proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Uniqueness
1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is unique due to the combination of its adamantane, azetidine, and piperidine groups. This unique structure may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[1-(adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c21-18(24)16-1-3-22(4-2-16)17-11-23(12-17)19(25)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-17H,1-12H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIESTEVSAFBFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.